![molecular formula C17H21N3O3S B2776060 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline CAS No. 71454-13-2](/img/structure/B2776060.png)
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline
Overview
Description
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline is a chemical compound with the molecular formula C17H21N3O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline typically involves the reaction of 4-(2-methoxyphenyl)piperazine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antidepressant effects. The presence of the methoxyphenyl group in 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline may enhance its interaction with serotonin receptors, potentially leading to improved antidepressant activity. A study highlighted the importance of substituents on the piperazine ring in modulating pharmacological activity, which suggests this compound could be a candidate for further development as an antidepressant agent .
Anticancer Properties
Recent studies have explored the anticancer potential of sulfonamide derivatives. The sulfonamide moiety in this compound may contribute to its ability to inhibit tumor growth by interfering with specific enzymatic pathways crucial for cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, indicating that this compound might possess similar properties .
Neuropharmacological Effects
The compound's piperazine structure is known for its neuropharmacological effects, particularly in modulating neurotransmitter systems such as dopamine and serotonin pathways. This modulation can lead to potential applications in treating neurological disorders such as schizophrenia and anxiety disorders .
Antimicrobial Activity
Some studies suggest that sulfonamide derivatives exhibit antimicrobial properties. The unique structure of this compound may allow it to act against bacterial infections by inhibiting bacterial folate synthesis pathways . This aspect makes it a candidate for further investigation in antibiotic development.
Polymer Chemistry
The incorporation of sulfonamide groups into polymer matrices can enhance their thermal stability and mechanical properties. Research indicates that compounds like this compound can be used as additives in polymer formulations to improve performance characteristics .
Case Studies
Mechanism of Action
The mechanism by which 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function and memory . Additionally, the compound may interact with other receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: A related compound with similar structural features but lacking the sulfonyl group.
4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline: Another derivative with a different substitution pattern on the piperazine ring.
Uniqueness
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline is unique due to the presence of both the methoxyphenyl and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
4-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}aniline, with the CAS number 71454-13-2, is a synthetic compound that belongs to the class of piperazine derivatives. Its molecular formula is C17H21N3O3S, and it has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and comparative studies.
The compound's key chemical properties include:
- Molecular Weight: 347.43 g/mol
- Density: 1.3 g/cm³
- Boiling Point: 559.2 °C
- LogP: 2.05 (indicating moderate lipophilicity)
These properties suggest a suitable profile for biological activity, particularly in terms of membrane permeability and solubility.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Studies have shown that piperazine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines such as MCF7 and U87 glioblastoma cells. The IC50 values for these effects range from 25 μM to 45 μM, indicating a moderate level of cytotoxicity against tumor cells .
2. Enzyme Inhibition
The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. Inhibition of AChE is critical in treating neurodegenerative diseases like Alzheimer's disease. The binding affinity of similar piperazine derivatives to AChE has been demonstrated through molecular docking studies, suggesting that modifications in the sulfonyl or methoxy groups can enhance inhibitory activity .
3. Antimicrobial Properties
Piperazine derivatives are known for their antimicrobial effects. The sulfonamide moiety present in the structure is associated with antibacterial action against various strains of bacteria. Studies have evaluated the antibacterial activity of similar compounds against Gram-positive and Gram-negative bacteria, showing promising results .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key observations include:
- Piperazine Ring: Essential for interaction with biological targets.
- Sulfonamide Group: Enhances solubility and bioactivity.
- Methoxy Substitution: Influences lipophilicity and receptor binding affinity.
Case Studies
Several studies have provided insights into the biological efficacy of this compound:
Case Study 1: Antitumor Activity
In a study assessing the antitumor effects of various piperazine derivatives, this compound was found to significantly reduce tumor growth in murine models when administered at specific dosages over a defined period .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds showed that they could mitigate oxidative stress in neuronal cells, potentially through AChE inhibition pathways .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other piperazine derivatives:
Compound Name | Anticancer Activity (IC50) | AChE Inhibition | Antibacterial Activity |
---|---|---|---|
Compound A | 25 μM | Moderate | Effective |
Compound B | 45 μM | High | Moderate |
This compound | 30 μM | Moderate | Effective |
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-17-5-3-2-4-16(17)19-10-12-20(13-11-19)24(21,22)15-8-6-14(18)7-9-15/h2-9H,10-13,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFGWAHRMWVHAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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